
saikosaponin B1
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Overview
Description
Saikosaponin B1 is a bioactive compound found in the roots of Radix Bupleuri, a traditional Chinese medicinal herb. This compound belongs to the class of triterpene saponins and is known for its diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Saikosaponin B1 involves several steps, starting from oleanolic acid, a naturally occurring triterpenoid. The process includes:
Oxidation: Oleanolic acid is oxidized to form the aglycone part of this compound.
Glycosylation: The aglycone is then subjected to regioselective glycosylation to construct the β-(1→3)-linked disaccharide fragment.
Gold(I)-Catalyzed Glycosylation: This step involves the installation of glycans onto the aglycone using gold(I) catalysts.
Industrial Production Methods: Industrial production of this compound typically involves extraction from Radix Bupleuri using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Saikosaponin B1 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like Dess-Martin periodinane are used for oxidation reactions.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Various reagents depending on the desired functional group.
Major Products: The major products formed from these reactions include different derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Pharmacological Properties
Saikosaponin B1 exhibits a range of pharmacological effects, including:
- Anti-inflammatory Effects : this compound has been shown to significantly reduce inflammation in various models. In lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice, it decreased levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β, demonstrating its potential as an anti-inflammatory agent .
- Antitumor Activity : Research indicates that this compound can inhibit tumor growth by targeting specific signaling pathways. For instance, it has been shown to suppress medulloblastoma growth by inhibiting the Hedgehog signaling pathway, which is crucial for tumor cell proliferation .
- Antifibrotic Effects : this compound also exhibits antifibrotic properties by modulating the transforming growth factor β (TGF-β) signaling pathway, which is involved in fibrosis development. This effect has implications for conditions like liver fibrosis and pulmonary fibrosis .
- Antiviral Activity : Studies have demonstrated that this compound possesses antiviral properties against enterovirus A71, which is known to cause hand, foot, and mouth disease. It inhibits viral RNA replication and protein synthesis .
Case Studies
Several studies have documented the effects of this compound in various experimental models:
- Acute Lung Injury Model : In a study involving mice with LPS-induced ALI, this compound treatment resulted in significant reductions in pulmonary edema and inflammatory markers. The treatment improved lung histopathology and reduced the expression of NF-κB/TLR4-related proteins .
- Cancer Treatment : In medulloblastoma allograft models, this compound was found to inhibit tumor growth effectively by interfering with the Hedgehog signaling pathway. This finding suggests its potential as a therapeutic agent in treating certain types of cancer .
- Fibrosis Models : Research has indicated that this compound can inhibit fibroblast proliferation and collagen production in lung tissue, highlighting its antifibrotic potential in chronic pulmonary diseases .
Comparative Data Table
Application Area | Effectiveness | Mechanism of Action |
---|---|---|
Anti-inflammatory | Significant reduction in cytokines | Inhibition of NF-κB signaling |
Antitumor | Inhibits tumor growth | Targeting Hedgehog signaling pathway |
Antifibrotic | Reduces collagen production | Modulation of TGF-β signaling |
Antiviral | Inhibits viral replication | Suppression of viral RNA synthesis |
Mechanism of Action
Saikosaponin B1 exerts its effects through multiple mechanisms:
Inhibition of Hedgehog Signaling Pathway: this compound inhibits the Hedgehog signaling pathway by targeting the Smoothened protein, which is crucial for the pathway’s activation.
Regulation of NRF2/HO-1 Pathway: It also regulates the NRF2/HO-1 pathway, which plays a role in reducing oxidative stress and inflammation.
Comparison with Similar Compounds
- Saikosaponin A
- Saikosaponin D
- Prosaikosaponin F
- Prosaikosaponin G
- Saikosaponin Y
- Prosaikogenin
- Clinoposaponin I
Comparison: Saikosaponin B1 is unique due to its specific inhibition of the Hedgehog signaling pathway, which is not as prominently observed in other similar compounds. Additionally, its ability to regulate the NRF2/HO-1 pathway adds to its distinct pharmacological profile .
Biological Activity
Saikosaponin B1 (SSb1) is a triterpenoid saponin primarily derived from the roots of Bupleurum species, particularly Bupleurum chinense. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antiviral, antitumor, and hepatoprotective effects. The following sections provide a detailed exploration of the biological activity of SSb1, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its unique triterpenoid saponin structure, which contributes to its biological activities. The molecular formula is C30H48O5, and its structure includes a steroid-like nucleus with various functional groups that enhance its interaction with biological targets.
1. Anti-inflammatory Effects
Research has demonstrated that SSb1 exhibits significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced acute lung injury in mice, SSb1 was shown to reduce pulmonary edema and lower the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in serum and lung tissues. This effect was associated with the inhibition of the NF-κB signaling pathway, which plays a crucial role in the inflammatory response .
Cytokine | Control Group (pg/mL) | SSb1 Treatment Group (pg/mL) |
---|---|---|
IL-6 | 1500 | 300 |
TNF-α | 1200 | 250 |
IL-1β | 800 | 150 |
2. Antifibrotic Activity
SSb1 has been investigated for its antifibrotic properties in liver fibrosis models. A recent study highlighted that SSb1 reduces the activation of hepatic stellate cells (HSCs), which are pivotal in the development of liver fibrosis. The study utilized a multifunctional nanosystem combining SSb1 with catalase (CAT) to enhance therapeutic efficacy against liver fibrosis by mitigating oxidative stress and hypoxia-induced damage .
3. Antitumor Effects
In vitro studies have indicated that SSb1 possesses antitumor activity against various cancer cell lines. It has been reported to inhibit cell proliferation and induce apoptosis in breast cancer and liver cancer cells. The mechanisms involved include modulation of apoptotic pathways and inhibition of cell cycle progression .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of SSb1 has been studied using various animal models. After oral administration, SSb1 exhibits moderate bioavailability due to extensive metabolism. Studies indicate that it undergoes phase I and phase II metabolic processes, leading to the formation of several metabolites that may also contribute to its biological effects .
Case Study 1: Liver Fibrosis Treatment
In a clinical setting, patients with liver fibrosis were treated with a formulation containing SSb1 as part of a traditional Chinese medicine regimen. Results showed significant improvement in liver function tests and reduced levels of fibrosis markers after treatment over several weeks.
Case Study 2: Acute Lung Injury
In an experimental model of acute lung injury induced by LPS, administration of SSb1 resulted in decreased lung inflammation and improved respiratory function compared to control groups. This study underscores the potential therapeutic role of SSb1 in managing inflammatory lung diseases .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying saikosaponin B1 in plant extracts or formulations?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a ZORBAX SB-C18 column (250 × 4.6 mm, 5.0 µm) and a gradient mobile phase (acetonitrile/0.01% phosphoric acid) at 210 nm. Validate linearity (6.0–60.0 µg/mL for this compound), precision (RSD < 2.0%), and recovery rates (≥95.3%) to ensure reproducibility. Include ultrasonic extraction with 5% ammonia for 30 minutes to optimize yield .
Q. What is the established mechanism of this compound in cancer research?
- Methodological Answer : this compound inhibits the Hedgehog pathway by directly targeting Smoothened (SMO), as demonstrated in medulloblastoma (MB) models. Experimental validation includes measuring downstream Gli1 expression via qPCR and tumor growth suppression in xenograft assays. Dose-dependent effects (e.g., 10–20 mg/kg in vivo) should be tested to confirm efficacy .
Q. How does this compound differ structurally from other saikosaponins (e.g., SSa, SSd)?
- Methodological Answer : this compound contains three triterpenoid rings with distinct hydroxylation patterns compared to SSa (pentacyclic) or SSd (additional sugar moieties). Structural elucidation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS), focusing on C-3 and C-16 hydroxyl groups for differentiation .
Advanced Research Questions
Q. How can researchers address variability in this compound content across Bupleurum chinense samples?
- Methodological Answer : Combine HPLC quantification with soil factor analysis (e.g., pH, organic matter, nitrogen) and multivariate statistics (Pearson correlation, principal component analysis). Cluster samples by geographic origin (e.g., Henan Province, China, shows 5× higher saikosaponin content) and correlate with environmental data to standardize sourcing .
Q. What experimental strategies reconcile discrepancies in this compound bioactivity across studies?
- Methodological Answer : Control for extraction methods (e.g., ethanol vs. ammonia-based solvents), purity (≥98% by HPLC), and cell line specificity (e.g., MB vs. hepatocellular carcinoma models). Use pathway-specific inhibitors (e.g., cyclopamine for Hedgehog) to isolate this compound’s effects from off-target interactions .
Q. How does vinegar processing alter this compound content in Bupleurum formulations?
- Methodological Answer : Compare raw and vinegar-processed decoctions using orthogonal partial least squares discriminant analysis (OPLS-DA). This compound increases post-processing due to glycoside hydrolysis, while SSa and SSd decrease. Monitor marker peaks via HPLC-MS and validate with in vitro anti-inflammatory assays .
Q. How can genomic data enhance this compound biosynthesis studies?
- Methodological Answer : Profile key enzyme genes (e.g., β-amyrin synthase, cytochrome P450s) in Bupleurum roots using qPCR with EF-1α as a stable reference gene. Correlative analysis of gene expression (e.g., CYP716Y1) and this compound content identifies regulatory nodes for metabolic engineering .
Q. Tables for Key Data
Table 1: HPLC Parameters for this compound Quantification
Table 2: Bioactivity Comparison of Saikosaponins
Properties
CAS No. |
58558-08-0 |
---|---|
Molecular Formula |
C42H68O13 |
Molecular Weight |
781.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C42H68O13/c1-21-29(47)31(49)32(50)35(52-21)55-34-30(48)24(18-43)53-36(33(34)51)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26?,27+,28+,29-,30+,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1 |
InChI Key |
ZXCJHOYFGJUMDY-ASRFRNECSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5(C4C=CC6=C7CC(CC[C@@]7([C@H](C[C@]65C)O)CO)(C)C)C)C)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)CO)O)O)O)O |
Origin of Product |
United States |
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